9-(6-Bromohexyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(6-Bromohexyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. It is characterized by the presence of a bromohexyl group attached to the fluorene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-Bromohexyl)-9H-fluorene typically involves the bromination of hexylfluorene. One common method is the reaction of 9H-fluorene with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but utilizes industrial reactors and optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
9-(6-Bromohexyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding hexylfluorene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 9-(6-Azidohexyl)-9H-fluorene, 9-(6-Thiohexyl)-9H-fluorene.
Oxidation: 9-(6-Bromohexyl)-9H-fluorenone.
Reduction: 9-Hexyl-9H-fluorene.
Wissenschaftliche Forschungsanwendungen
9-(6-Bromohexyl)-9H-fluorene has a wide range of applications in scientific research:
Material Science: Used in the synthesis of polymers and copolymers for electronic and photonic devices.
Medicinal Chemistry: Serves as a building block for the synthesis of biologically active molecules.
Supramolecular Chemistry: Utilized in the construction of complex molecular architectures.
Industrial Applications: Employed in the production of specialty chemicals and intermediates
Wirkmechanismus
The mechanism of action of 9-(6-Bromohexyl)-9H-fluorene is primarily based on its ability to undergo substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(6-Bromohexyl)-9H-carbazole
- 9-(6-Bromohexyl)-2-phenyl-9H-fluorene
- 9-(6-Bromohexyl)-9H-xanthene
Uniqueness
9-(6-Bromohexyl)-9H-fluorene is unique due to its specific substitution pattern and the presence of the fluorene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high thermal stability and specific electronic characteristics .
Eigenschaften
CAS-Nummer |
380441-74-7 |
---|---|
Molekularformel |
C19H21Br |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
9-(6-bromohexyl)-9H-fluorene |
InChI |
InChI=1S/C19H21Br/c20-14-8-2-1-3-9-15-16-10-4-6-12-18(16)19-13-7-5-11-17(15)19/h4-7,10-13,15H,1-3,8-9,14H2 |
InChI-Schlüssel |
DIZNUCPVZWCMTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.